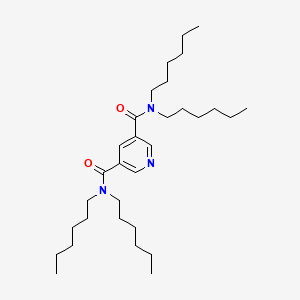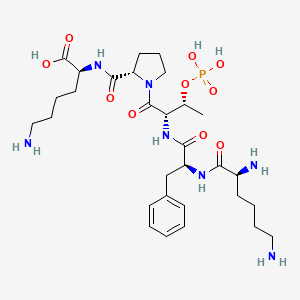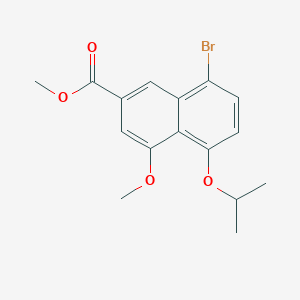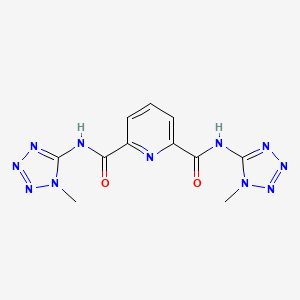![molecular formula C32H22N4S2 B12571092 6,6'-[Disulfanediyldi(2,1-phenylene)]di(2,2'-bipyridine) CAS No. 194919-79-4](/img/structure/B12571092.png)
6,6'-[Disulfanediyldi(2,1-phenylene)]di(2,2'-bipyridine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6’-[Disulfanediyldi(2,1-phenylene)]di(2,2’-bipyridine) is a complex organic compound known for its unique structure and properties. It consists of two bipyridine units connected by a disulfide bridge through phenylene groups. This compound is of significant interest in the field of coordination chemistry due to its ability to form stable complexes with various metal ions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-[Disulfanediyldi(2,1-phenylene)]di(2,2’-bipyridine) typically involves the following steps:
Formation of the Bipyridine Units: The bipyridine units are synthesized through a series of coupling reactions, such as Suzuki coupling or Stille coupling, involving pyridine derivatives.
Introduction of the Disulfide Bridge: The disulfide bridge is introduced by reacting the bipyridine units with a disulfide precursor under controlled conditions.
Industrial Production Methods
Industrial production of 6,6’-[Disulfanediyldi(2,1-phenylene)]di(2,2’-bipyridine) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors are employed to achieve efficient production .
化学反応の分析
Types of Reactions
6,6’-[Disulfanediyldi(2,1-phenylene)]di(2,2’-bipyridine) undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid are commonly used oxidizing agents.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are typical reducing agents.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines are used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted bipyridine derivatives
科学的研究の応用
6,6’-[Disulfanediyldi(2,1-phenylene)]di(2,2’-bipyridine) has a wide range of applications in scientific research:
Chemistry: :
特性
CAS番号 |
194919-79-4 |
|---|---|
分子式 |
C32H22N4S2 |
分子量 |
526.7 g/mol |
IUPAC名 |
2-pyridin-2-yl-6-[2-[[2-(6-pyridin-2-ylpyridin-2-yl)phenyl]disulfanyl]phenyl]pyridine |
InChI |
InChI=1S/C32H22N4S2/c1-3-19-31(23(11-1)25-15-9-17-29(35-25)27-13-5-7-21-33-27)37-38-32-20-4-2-12-24(32)26-16-10-18-30(36-26)28-14-6-8-22-34-28/h1-22H |
InChIキー |
UMJYGFOBYAMAIT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NC(=CC=C2)C3=CC=CC=N3)SSC4=CC=CC=C4C5=NC(=CC=C5)C6=CC=CC=N6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,8-Disilabicyclo[4.2.0]octa-1,3,5-triene, 7,7,8,8-tetrakis(1-methylethyl)-](/img/structure/B12571013.png)

![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12571018.png)

![N-[4-({[3-(Diethylamino)propyl]amino}methyl)phenyl]-3-oxobutanamide](/img/structure/B12571026.png)


![Benzene, 1,3-bis[(6-bromohexyl)oxy]-](/img/structure/B12571066.png)
![Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12571070.png)
![1,7-Diazaspiro[4.4]nonan-6-one, 7-(diphenylmethyl)-](/img/structure/B12571077.png)
![[2-(But-2-en-2-yl)phenyl]methanol](/img/structure/B12571079.png)
![2-(Methyl{4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}amino)ethan-1-ol](/img/structure/B12571093.png)
![N-{Bis[(propan-2-yl)oxy]phosphoryl}-L-histidyl-L-serine](/img/structure/B12571098.png)
![3-[(Heptadec-9-en-1-yl)oxy]propane-1,2-diol](/img/structure/B12571099.png)
